molecular formula C9H11NO2 B8595446 2-(2-hydroxyphenyl)-N-methylacetamide

2-(2-hydroxyphenyl)-N-methylacetamide

Cat. No.: B8595446
M. Wt: 165.19 g/mol
InChI Key: FSNCWQAANDOQAW-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)-N-methylacetamide (CAS 573-27-3) is a chemical compound of interest in medicinal chemistry and pharmacological research. While specific studies on this exact molecule are limited, research on its structural isomer, N-(2-hydroxyphenyl)acetamide, provides strong indications of its potential research value. Scientific investigations into the isomer have shown it possesses prominent anti-inflammatory properties, making it a candidate for the study of cardiovascular diseases and rheumatoid arthritis . Furthermore, this related amide has been identified as a less toxic compound compared to common drugs like paracetamol or aspirin and has been explored for its anti-inflammatory and antiplatelet aggregating effects . Researchers are also investigating its apoptotic activity on specific cell lines . The core structure of this compound class offers a promising scaffold for developing new therapeutic agents and studying their mechanisms of action. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-(2-hydroxyphenyl)-N-methylacetamide

InChI

InChI=1S/C9H11NO2/c1-10-9(12)6-7-4-2-3-5-8(7)11/h2-5,11H,6H2,1H3,(H,10,12)

InChI Key

FSNCWQAANDOQAW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1=CC=CC=C1O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 2-(2-hydroxyphenyl)-N-methylacetamide and related acetamide derivatives:

Table 1: Key Properties of this compound and Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Bioactivity References
This compound 2-hydroxyphenyl, N-methyl C₉H₁₁NO₂ 165.19 Antimicrobial, fungal metabolite
2-(4-Aminophenyl)-N-methylacetamide 4-aminophenyl, N-methyl C₁₀H₁₂N₂O 176.22 Drug intermediate, antibacterial
N-Methyl-N-(2-methylphenyl)acetamide 2-methylphenyl, N-methyl C₁₀H₁₃NO 163.22 Structural studies, unknown bioactivity
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 2,6-dichlorophenyl, thiazole C₁₁H₈Cl₂N₂OS 309.16 Antibacterial, crystal engineering
2-Chloro-N-phenethylacetamide chloro, phenethyl C₁₀H₁₂ClNO 197.66 Pesticide intermediate

Structural and Functional Analysis

Substituent Position and Bioactivity Hydroxyl vs. Amino Groups: The hydroxyl group in this compound enhances hydrogen-bonding capability compared to the amino group in 2-(4-aminophenyl)-N-methylacetamide. This difference may explain variations in solubility and target specificity. For example, the amino derivative is used in drug synthesis due to its reactivity in coupling reactions , while the hydroxyl analogue shows natural product-derived bioactivity . Halogenation Effects: Chlorinated derivatives like 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide exhibit enhanced antibacterial properties due to increased electrophilicity and membrane permeability . In contrast, non-halogenated compounds like N-methyl-N-(2-methylphenyl)acetamide lack significant bioactivity but are studied for their crystalline packing stability .

Comparatively, thiazole-containing acetamides (e.g., 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide) show defined antibacterial activity through enzyme inhibition . Pesticide Relevance: Chlorinated derivatives like 2-chloro-N-phenethylacetamide are precursors in herbicide synthesis (e.g., pretilachlor, alachlor) due to their stability and lipophilicity .

Crystallographic and Stability Studies

  • Substituents like thiazole or dichlorophenyl groups induce steric effects and influence molecular packing. For example, 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide forms 1-D chains via N–H⋯N hydrogen bonds, enhancing thermal stability . In contrast, simpler structures like N-methyl-N-(2-methylphenyl)acetamide lack such intermolecular interactions, limiting their utility in crystal engineering .

Q & A

Q. What synthetic methodologies are reported for 2-(2-hydroxyphenyl)-N-methylacetamide, and how are reaction conditions optimized?

  • Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds are synthesized using reflux conditions with sodium azide (NaN₃) in toluene:water (8:2) to replace halides with functional groups . Optimization includes adjusting reaction time (5–24 hours), temperature (room temperature to reflux), and base selection (e.g., K₂CO₃ in acetonitrile for improved yield) . Monitoring via TLC with hexane:ethyl acetate (9:1) ensures reaction completion . Purification methods like crystallization (ethanol) or column chromatography are critical for isolating the final product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer: Structural confirmation requires:
  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon connectivity, particularly for the hydroxyphenyl and methylacetamide moieties .
  • FT-IR : Confirms functional groups (e.g., O–H stretch at ~3200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • Mass Spectrometry (HR-MS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry for solid-state analysis .

Q. What are the known biological targets or pathways associated with this compound based on structural analogs?

  • Methodological Answer: Structurally similar acetamides exhibit activity against microbial targets (e.g., antifungal via ergosterol biosynthesis inhibition) and cancer pathways (e.g., apoptosis induction via Bcl-2 modulation) . Computational docking of analogs with cytochrome P450 enzymes or kinase domains can guide target identification . Initial screening should include antimicrobial assays (MIC determination) and cytotoxicity studies (MTT assay on cancer cell lines) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic stability of this compound in vitro?

  • Methodological Answer:
  • Hepatic Microsome Assays : Incubate the compound with liver microsomes (human/rat) to assess Phase I metabolism (CYP450-mediated oxidation) .
  • LC-MS/MS Analysis : Quantify metabolites and calculate half-life (t₁/₂) using kinetic studies .
  • Enzyme Inhibition Studies : Co-incubate with CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Q. What strategies are effective in resolving contradictions between reported biological activities of this compound?

  • Methodological Answer:
  • Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time to reduce variability .
  • Orthogonal Validation : Use multiple assays (e.g., ATP-based viability and caspase-3 activation for apoptosis) to confirm activity .
  • Structural-Activity Relationship (SAR) Studies : Modify functional groups (e.g., hydroxyl or methyl positions) to isolate bioactive motifs .

Q. How can computational chemistry predict the binding affinity of this compound with target proteins?

  • Methodological Answer:
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., COX-2 or EGFR) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories in explicit solvent models .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔG binding values .

Q. What in vitro models are appropriate for assessing the neuroprotective potential of this compound?

  • Methodological Answer:
  • SH-SY5Y Neuronal Cells : Expose to oxidative stress (H₂O₂) and measure viability via MTT assay .
  • Glutamate-Induced Excitotoxicity : Quantify calcium influx (Fluo-4 AM dye) and mitochondrial membrane potential (JC-1 assay) .
  • Microglial Activation Models : Monitor TNF-α/IL-6 secretion in LPS-stimulated BV-2 cells .

Data Contradiction and Optimization

Q. How can reaction yields be improved during scale-up synthesis of this compound?

  • Methodological Answer:
  • Solvent Optimization : Replace toluene with DMF for better solubility of intermediates .
  • Catalyst Screening : Test Pd/C or CuI for coupling reactions to reduce side products .
  • Flow Chemistry : Implement continuous flow systems to enhance mixing and heat transfer .

Q. What analytical approaches reconcile discrepancies in reported NMR data for this compound?

  • Methodological Answer:
  • Deuterated Solvent Calibration : Ensure solvent peaks (e.g., DMSO-d₆ at 2.50 ppm) are correctly referenced .
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals and assign quaternary carbons .
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting .

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